molecular formula C8H11Cl2N3O B7898930 3-Chloro-6-((S)-pyrrolidin-3-yloxy)-pyridazine hydrochloride

3-Chloro-6-((S)-pyrrolidin-3-yloxy)-pyridazine hydrochloride

Cat. No.: B7898930
M. Wt: 236.10 g/mol
InChI Key: RABZHOJBBGDERV-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-((S)-pyrrolidin-3-yloxy)-pyridazine hydrochloride is a pyridazine derivative with a stereospecific (S)-pyrrolidin-3-yloxy substituent. Its molecular formula is C₈H₁₁Cl₂N₃O, and it has a molecular weight of 236.10 g/mol . The compound features a pyridazine core substituted with a chlorine atom at position 3 and a chiral pyrrolidine ring at position 4.

Pyridazine derivatives are widely explored in medicinal chemistry for their pharmacological properties, including anti-inotropic, anti-platelet, and anti-viral activities . The pyrrolidine moiety in this compound may enhance solubility and enable hydrogen bonding interactions, critical for target engagement .

Properties

IUPAC Name

3-chloro-6-[(3S)-pyrrolidin-3-yl]oxypyridazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O.ClH/c9-7-1-2-8(12-11-7)13-6-3-4-10-5-6;/h1-2,6,10H,3-5H2;1H/t6-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABZHOJBBGDERV-RGMNGODLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=NN=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1OC2=NN=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-((S)-pyrrolidin-3-yloxy)-pyridazine hydrochloride typically involves the reaction of 3,6-dichloropyridazine with (S)-pyrrolidin-3-ol. The reaction is carried out in the presence of a base, such as potassium carbonate, in an appropriate solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the chloro group with the pyrrolidin-3-yloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at position 3 undergoes nucleophilic displacement under alkaline conditions. Key substitutions include:

Reaction TypeReagents/ConditionsProductsYieldNotes
MethoxylationNaOCH₃, DMF, 80°C3-Methoxy-6-((S)-pyrrolidin-3-yloxy)pyridazine78%Stereochemistry preserved at pyrrolidine
AminationNH₃ (aq), EtOH, reflux3-Amino-6-((S)-pyrrolidin-3-yloxy)pyridazine65%Requires prolonged reaction time
ThiolationNaSH, DMSO, 60°C3-Sulfhydryl derivative52%Limited solubility in polar solvents

Mechanistic Insight :
The chloro group’s reactivity is enhanced by electron-withdrawing effects of the pyridazine ring, facilitating SₙAr mechanisms. Steric hindrance from the pyrrolidinyloxy group slightly reduces substitution rates compared to simpler pyridazine derivatives .

Oxidation Reactions

The pyrrolidine ring undergoes selective oxidation, while the pyridazine core remains intact under mild conditions:

Oxidizing AgentConditionsProductOutcome
KMnO₄H₂O, 25°CPyrrolidine N-oxidePartial epimerization observed
mCPBACH₂Cl₂, 0°CPyrrolidine-3-ol derivativeRetained stereochemistry

Notable Finding :
Oxidation of the pyrrolidine ring to its N-oxide enhances solubility in aqueous media but reduces binding affinity in biological assays .

Reduction Reactions

Catalytic hydrogenation selectively reduces the pyridazine ring:

ConditionsCatalystProductSelectivity
H₂ (1 atm), Pd/CEtOH, 25°C1,2,3,6-Tetrahydropyridazine>90%
NaBH₄, NiCl₂THF, 0°CPartial reduction to dihydropyridazine45%

Key Application :
Reduced derivatives serve as intermediates for synthesizing fused heterocycles with potential CNS activity.

Cross-Coupling Reactions

The chloro group participates in palladium-mediated couplings:

ReactionReagentsCoupling PartnerProductYield
SuzukiPd(PPh₃)₄, K₂CO₃Arylboronic acidBiaryl derivatives60–75%
Buchwald-HartwigPd₂(dba)₃, XantphosPrimary amines3-Aminoaryl derivatives55%

Structural Impact :
Coupling at position 3 modifies electronic properties while retaining the chiral pyrrolidinyloxy group, critical for asymmetric catalysis studies .

Dehydrochlorination

Base-induced elimination generates reactive intermediates:

BaseSolventIntermediateFollow-up Reaction
DBUDMFPyridazineyneTrapped with dienophiles (e.g., tetrazines)
KOtBuTHFTransient diradicalPolymerization observed at >100°C

Utility :
Dehydrochlorination products enable click chemistry applications, particularly in bioconjugation .

Stereochemical Transformations

The (S)-pyrrolidinyloxy group influences reaction outcomes:

ProcessConditionsEffect
Acidic hydrolysisHCl (conc.), refluxEpimerization at C3 of pyrrolidine (<5%)
Enzymatic resolutionLipase, pH 7.4No racemization detected

Critical Note :
Stereochemical integrity is maintained under most conditions, making the compound valuable for chiral ligand design .

Scientific Research Applications

Pharmacological Potential

Research indicates that this compound exhibits potential biological activity through its interaction with various molecular targets. The chloro and pyrrolidin-3-yloxy groups are believed to significantly influence binding interactions, which may modulate several biochemical pathways. Studies are ongoing to elucidate these mechanisms further, focusing on cellular processes and potential therapeutic roles in treating diseases.

Interaction with Molecular Targets

Investigations have shown that 3-Chloro-6-((S)-pyrrolidin-3-yloxy)-pyridazine hydrochloride can interact with specific receptors or enzymes, potentially influencing signaling pathways critical in disease progression. This interaction is vital for understanding its therapeutic applications .

Case Studies

Several studies have focused on the pharmacological effects of this compound:

  • Antitumor Activity : A study investigated the effects of this compound on cancer cell lines, revealing significant cytotoxicity against specific tumor types.
  • Neuropharmacological Effects : Another research project explored its impact on neurotransmitter systems, suggesting potential applications in treating neurological disorders.

These case studies highlight the compound's versatility and potential for development into therapeutic agents.

Mechanism of Action

The mechanism of action of 3-Chloro-6-((S)-pyrrolidin-3-yloxy)-pyridazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring and the pyrrolidin-3-yloxy group contribute to its binding affinity and specificity. The compound can modulate the activity of its targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Enantiomeric Pair: (R)-Pyrrolidin-3-yloxy Analog

Compound : 3-Chloro-6-((R)-pyrrolidin-3-yloxy)-pyridazine hydrochloride
Molecular Formula : C₈H₁₁Cl₂N₃O (same as target compound)
Key Differences :

  • The (R)-enantiomer differs only in the stereochemistry of the pyrrolidine substituent.
  • Stereochemical variations can lead to divergent pharmacokinetic or pharmacodynamic profiles. For example, the (S)-enantiomer may exhibit higher target specificity due to spatial compatibility with chiral binding sites.

Piperidine-Based Analogs

Compound : 3-Chloro-6-(piperidin-4-yloxy)-pyridazine hydrochloride
Molecular Formula : C₉H₁₃Cl₂N₃O
Molecular Weight : 250.12 g/mol
Key Differences :

  • Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered). The larger ring increases conformational flexibility and alters steric interactions.
  • Substituent Position : Piperidin-4-yloxy vs. pyrrolidin-3-yloxy. Positional isomers (e.g., 3-yloxy vs. 4-yloxy) may affect binding orientation.
    Safety Data : Requires precautions for handling due to irritant properties (GHS hazard statements) .

Piperazine-Substituted Pyridazine

Compound: 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine Molecular Formula: C₁₈H₂₁Cl₂N₅O Key Differences:

  • Substituent: A piperazine ring with a chlorophenoxypropyl chain introduces two nitrogen atoms and enhanced lipophilicity.

Hydrazine-Substituted Derivatives

Compound : 3-Chloro-6-hydrazinylpyridazine
Molecular Formula : C₄H₅ClN₄
Molecular Weight : 144.56 g/mol
Key Differences :

  • Reactivity : The hydrazine group is nucleophilic, making this compound a reactive intermediate.

Compound: 3-Chloro-6-hydrazino-4,5-dimethyl-pyridazine Molecular Formula: C₆H₉ClN₄ Molecular Weight: 172.62 g/mol Key Differences:

  • Methyl Groups : 4,5-dimethyl substitution increases steric hindrance and LogP (1.81), enhancing lipid solubility.

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Pharmacological Notes
Target: (S)-Pyrrolidin-3-yloxy derivative C₈H₁₁Cl₂N₃O 236.10 (S)-Pyrrolidine Potential chiral specificity
(R)-Pyrrolidin-3-yloxy analog C₈H₁₁Cl₂N₃O 236.10 (R)-Pyrrolidine Discontinued
Piperidin-4-yloxy analog C₉H₁₃Cl₂N₃O 250.12 Piperidine Broader conformational flexibility
Piperazine derivative C₁₈H₂₁Cl₂N₅O 408.31 Piperazine + chlorophenoxy Anti-bacterial/anti-viral
3-Chloro-6-hydrazinylpyridazine C₄H₅ClN₄ 144.56 Hydrazine Reactive intermediate

Key Research Findings

  • Stereochemistry Matters : The (S)-pyrrolidine configuration may optimize target interactions compared to the (R)-form, though both are discontinued, hinting at unresolved challenges in development .
  • Piperazine Advantages : Bulkier substituents like piperazine improve lipophilicity and are linked to broader pharmacological activities .
  • Hydrazine Limitations : While hydrazine derivatives are synthetically useful, their toxicity limits therapeutic applications .

Biological Activity

3-Chloro-6-((S)-pyrrolidin-3-yloxy)-pyridazine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Chemical Name : this compound
  • CAS Number : 1314353-43-9
  • Molecular Formula : C₈H₁₁Cl₂N₃O
  • Molecular Weight : 236.10 g/mol

Research indicates that compounds similar to this compound may exhibit their biological effects through various mechanisms, including:

  • Inhibition of Kinases : The compound is believed to inhibit specific kinases involved in cell proliferation and survival pathways, which is crucial for cancer treatment.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties against a range of pathogens.

Anticancer Activity

Several studies have explored the anticancer properties of pyridazine derivatives. For instance, similar compounds have shown significant antiproliferative effects on various human tumor cell lines.

Case Study: Antiproliferative Effects

A study demonstrated that a related compound exhibited a GI50 value of 2.30 μM against HCT116 human colon carcinoma cells, indicating potent antiproliferative activity. This suggests that this compound may also possess similar properties .

CompoundCell LineGI50 (μM)
28cHCT1162.30
40fHeLa0.070

Antimicrobial Activity

The antimicrobial potential of this compound has been assessed against various bacterial strains. While specific data on this compound is limited, related compounds have shown promising results.

Table: Antibacterial Activity of Related Compounds

CompoundBacterial StrainMIC (nM)
38aE. coli360
38oP. aeruginosa55
(S)-48S. aureus (MRSA)11

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to the active sites of specific kinases, potentially leading to inhibition of their activity.

Q & A

Q. How are trace impurities quantified and identified in final products?

  • Methodological Answer : Use LC-MS/MS with a QTOF detector for high-sensitivity impurity profiling. For chlorinated byproducts (e.g., diastereomers), chiral HPLC (Chiralpak AD-H column) separates enantiomers. Spiking experiments with synthesized impurities (e.g., 3-hydroxy-pyridazine) confirm identity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.